1,7-Heptanediol, 4,4-difluoro-
Description
Significance of Fluorine Incorporation in Organic Molecular Design and Enhanced Properties
The strategic incorporation of fluorine into organic molecules is a powerful and widely used tool in modern chemical design, particularly in pharmaceuticals, agrochemicals, and materials science. chemsrc.com Fluorine is the most electronegative element, and its introduction into a molecule can profoundly alter its physical and chemical properties. beilstein-journals.org The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which significantly enhances the thermal and metabolic stability of the compound. beilstein-journals.org
Replacing hydrogen with fluorine can modify a molecule's lipophilicity, polarity, and binding affinity to biological targets. beilstein-journals.orgbeilstein-journals.org For instance, the presence of fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug. beilstein-journals.org It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to its importance in drug discovery. beilstein-journals.orgresearchgate.net In materials science, fluorination is used to create materials with desirable properties such as chemical inertness, low surface energy, and high thermal stability. organic-chemistry.org
Strategic Importance of Aliphatic Diols as Versatile Building Blocks in Synthetic Chemistry
Aliphatic diols, which are organic compounds containing two hydroxyl (-OH) groups on an aliphatic chain, are fundamental building blocks in synthetic chemistry. bldpharm.com Their bifunctional nature allows them to act as key monomers in polycondensation reactions to produce a wide array of important polymers, most notably polyesters and polyurethanes. bldpharm.comthieme-connect.com The length and structure of the aliphatic chain between the two hydroxyl groups allow for the fine-tuning of the final polymer's properties, such as its flexibility, melting point, and crystallinity. thieme-connect.com
Beyond polymer synthesis, aliphatic diols are versatile intermediates in the preparation of various organic compounds, including plasticizers, surfactants, and lubricants. fishersci.ca They can be derived from both petrochemical feedstocks and, increasingly, from renewable bio-based resources, making them relevant to the development of sustainable materials. nih.govnih.gov The ability to modify the diol backbone, such as through the introduction of fluorine atoms, further expands their utility in creating advanced and specialized materials. acs.org
Structure
3D Structure
Properties
Molecular Formula |
C7H14F2O2 |
|---|---|
Molecular Weight |
168.18 g/mol |
IUPAC Name |
4,4-difluoroheptane-1,7-diol |
InChI |
InChI=1S/C7H14F2O2/c8-7(9,3-1-5-10)4-2-6-11/h10-11H,1-6H2 |
InChI Key |
IBDFWEUPBOVOHY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CCCO)(F)F)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,7 Heptanediol, 4,4 Difluoro and Analogous Structures
Chemo- and Regioselective Fluorination Strategies for Diol Synthesis
Achieving selective fluorination in poly-functionalized molecules like diols is a significant synthetic challenge due to the similar reactivity of multiple hydroxyl groups. rsc.org Modern methods provide pathways to control the site of fluorination through careful selection of reagents and reaction conditions.
Electrophilic and Nucleophilic Fluorination Techniques for Alcohols and their Derivatives
The two primary approaches for introducing fluorine are nucleophilic and electrophilic fluorination. alfa-chemistry.comtcichemicals.com
Nucleophilic fluorination involves a fluoride (B91410) ion (F⁻) acting as the nucleophile to displace a leaving group in an SN2 reaction. alfa-chemistry.comacsgcipr.org This is a common method for converting alcohols into alkyl fluorides, where the hydroxyl group is first transformed into a better leaving group, such as a tosylate or mesylate. acsgcipr.org Reagents like diethylaminosulfur trifluoride (DAST) can stereospecifically substitute a hydroxyl group with fluorine, often with inversion of configuration. tcichemicals.com Other common nucleophilic fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF). alfa-chemistry.com
Electrophilic fluorination utilizes reagents with an electron-deficient fluorine atom that is transferred to a nucleophilic site on the substrate. alfa-chemistry.comtcichemicals.com These "F+" sources, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are highly selective and stable. alfa-chemistry.com Electrophilic fluorination is particularly effective for fluorinating electron-rich centers like enolates, but can also be applied to the functionalization of glycals, where a fluorine atom is added at the 2-position with concurrent nucleophilic addition at the anomeric center. acs.orgnih.gov
Table 1: Comparison of Nucleophilic and Electrophilic Fluorination
| Feature | Nucleophilic Fluorination | Electrophilic Fluorination |
|---|---|---|
| Fluorine Source | Nucleophilic (F⁻) | Electrophilic ("F⁺") |
| Mechanism | SN2 or SNAr substitution | Electrophilic addition/substitution |
| Typical Reagents | KF, CsF, DAST, Deoxy-Fluor | Selectfluor®, NFSI, N-fluoropyridinium salts |
| Substrates | Alkyl halides, sulfonates, activated alcohols | Alkenes, enolates, aromatic rings, thioglycosides |
| Key Advantage | Cost-effective sources (e.g., KF) | High selectivity and stability of reagents |
| Reference | alfa-chemistry.comtcichemicals.comacsgcipr.org | alfa-chemistry.comacs.orgnih.gov |
Deoxyfluorination of Aliphatic Diols and Alcohol Precursors
Deoxyfluorination is a crucial one-step nucleophilic substitution where a hydroxyl group is directly replaced by a fluorine atom. thieme-connect.com This method avoids the need for pre-activation of the alcohol into a sulfonate ester. Modern deoxyfluorination reagents have significantly improved the scope and safety of this transformation.
Reagents such as PyFluor and AlkylFluor are effective for the deoxyfluorination of primary and secondary aliphatic alcohols. thieme-connect.com For diols, selective monofluorination can be achieved. For instance, the reagent N,N-diethyl-α,α-difluoro-3-methylbenzylamine (DFMBA) has been shown to selectively monofluorinate 1,2- and 1,3-diols. scispace.com Similarly, CpFluor reagents exhibit unique sensitivity to the electronic character of substrates, allowing for the monodeoxyfluorination of 1,2- or 1,3-diols. thieme-connect.com
A significant advancement is the development of base-free deoxyfluorination methods. One such approach employs a phosphorus triamide that activates the alcohol O–H bond under neutral conditions, followed by fluoride transfer from an organic-soluble source, catalyzed by a triarylborane. acs.orgnih.gov This method is compatible with primary, secondary, and even tertiary alcohols and importantly, proceeds with stereochemical inversion, providing a route to homochiral alkyl fluorides from enantioenriched alcohols. acs.orgnih.gov
Table 2: Selected Deoxyfluorination Reagents for Alcohols
| Reagent | Substrate Scope | Key Features | Reference(s) |
|---|---|---|---|
| DAST / Deoxy-Fluor | Primary, secondary, tertiary alcohols | Widely used but can be toxic/volatile. | alfa-chemistry.com |
| PyFluor / AlkylFluor | Primary, secondary aliphatic/benzylic alcohols | Bench-stable reagents. | thieme-connect.com |
| CpFluors | Alcohols, selective for 1,2/1,3-diols | Bench-stable; sensitivity to electronic character enables diol monofluorination. | thieme-connect.com |
| Phosphorus Triamide System | Primary, secondary, tertiary aliphatic alcohols | Base-free conditions; proceeds with stereochemical inversion. | acs.orgnih.gov |
Difluoromethylation Processes for Introducing CF2 Moieties into Diols
To construct the 4,4-difluoro- motif in the target diol, methods for introducing a CF2 group are essential. Difluoromethylation of a precursor ketone is a primary strategy, often involving difluorocarbene (:CF2) as a key reactive intermediate.
Exploration of Difluorocarbene Pathways in Alcohol Functionalization
Difluorocarbene is a versatile intermediate for introducing difluoromethylene groups. thieme-connect.com While its most common application is in gem-difluorocyclopropanation, it can also react with heteroatom nucleophiles, including alcohols, to form O-difluoromethyl ethers. thieme-connect.comrsc.org
A variety of precursors can generate difluorocarbene under mild conditions. (Bromodifluoromethyl)trimethylsilane (TMSCF2Br), developed by Hu and coworkers, has proven to be a practical and effective difluorocarbene source for the O-difluoromethylation of primary and secondary alcohols. thieme-connect.comchinesechemsoc.org The reaction proceeds smoothly with the alcohol as the limiting reactant. thieme-connect.com Interestingly, this difluoromethylation can even be performed in a biphasic water-oil system, which can accelerate the reaction compared to purely organic solvents by increasing the concentration of reactants in the organic phase. cas.cn Other sources include fluoroform (CHF3), an inexpensive and non-ozone-depleting gas, which can be used to convert phenols to their corresponding difluoromethyl ethers in a two-phase system. acs.org Another method involves the base-free thermal decarboxylation of difluoromethylene phosphobetaine (Ph3P+CF2CO2−) to generate difluorocarbene for the difluoromethylation of activated O-H bonds. rsc.org
Utilization of S-(Difluoromethyl)sulfonium Salts for Aliphatic Alcohol Difluoromethylation
S-(Difluoromethyl)sulfonium salts have emerged as highly effective reagents for the difluoromethylation of aliphatic alcohols. rsc.orgrsc.org These salts serve as convenient precursors to difluorocarbene or a related electrophilic difluoromethylating species. A facile and practical method involves reacting a wide variety of alcohols with an S-(difluoromethyl)sulfonium salt under mild conditions, tolerating numerous functional groups such as esters, nitro groups, and boronic esters. rsc.orgrsc.org
Mechanistic studies, including control experiments and DFT calculations, suggest that the reaction primarily proceeds via a difluorocarbene pathway. rsc.org The process shows high selectivity for aliphatic hydroxyl groups even in the presence of more acidic functionalities like phenols or functionalities susceptible to reaction with carbenes, such as alkynes and alkenes. rsc.org Mechanochemical approaches, using ball-milling, have also been developed, allowing for the solvent-free difluoromethylation of primary, secondary, and tertiary alcohols in excellent yields. chinesechemsoc.org
Table 3: Difluoromethylation of Alcohols with S-(Difluoromethyl)sulfonium Salt
| Substrate Example | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1-Octanol | Sulfonium salt, NaOAc, nBu4NBF4, CH2Br2/H2O, rt | 1-(Difluoromethoxy)octane | 92% | rsc.org |
| (–)-8-Phenylmenthol | TMSCF2Br, KFHF, mechanochemical (ball mill) | Corresponding difluoromethyl ether | 47% | chinesechemsoc.org |
| Indan-2-ol | TMSCF2Br, KFHF, mechanochemical (ball mill) | 2-(Difluoromethoxy)indan | 98% | chinesechemsoc.org |
Stereoselective Approaches in Fluorinated Aliphatic Diol Synthesis
Creating stereochemically defined fluorinated diols requires precise control over the introduction of both the fluorine atoms and the hydroxyl groups.
One powerful strategy is to perform a deoxyfluorination reaction on a pre-existing chiral diol or alcohol. As established, deoxyfluorination using phosphorus triamide systems or DAST often proceeds with a high degree of stereochemical inversion (SN2 mechanism). tcichemicals.comacs.orgnih.gov Therefore, starting with an enantioenriched alcohol allows for the synthesis of a stereochemically defined alkyl fluoride. acs.orgnih.gov This principle can be applied to a precursor diol to install a fluorine atom with a specific configuration.
Alternatively, stereocenters can be established during the carbon-carbon bond-forming steps used to construct the diol backbone. Asymmetric catalytic reactions are paramount for this purpose. For example, a lithium binaphtholate-catalyzed enantioselective Aldol-Tishchenko tandem reaction of α-fluoroketones with aldehydes has been developed to synthesize 2-fluoro-1,3-diols with three contiguous stereogenic centers. researchgate.net This demonstrates that complex fluorinated structures can be built with high stereocontrol. The synthesis of compounds with skipped fluorination patterns, analogous to a 1,3-diol, can be achieved with stereoselectivity by starting from known chiral building blocks. soton.ac.uk Furthermore, various organocatalytic and transition-metal-catalyzed reactions, such as asymmetric allylic alkylations, Michael additions, and Mannich reactions, provide robust platforms for the stereoselective synthesis of fluorinated molecules that can serve as precursors to fluorinated diols. rsc.orgnih.gov
Asymmetric Catalysis in C-F Bond Formation
The creation of chiral, fluorine-bearing stereocenters is of paramount importance in the synthesis of bioactive compounds. Asymmetric catalysis offers a powerful tool for achieving this, enabling the enantioselective installation of fluorine atoms. researchgate.net Historically, developing these methods has been challenging, but significant progress has been made using both metal-based catalysts and organocatalysts. acs.org
Transition metal catalysis, particularly with palladium and nickel, has proven effective for the asymmetric fluorination of various substrates. Sodeoka and co-workers developed a method using a NiCl₂–BINAP catalyst for the direct asymmetric fluorination of α-aryl acetic acid derivatives, achieving high enantioselectivity. acs.org Similarly, cationic palladium complexes have been used to catalyze the fluorination of α-cyano esters and 3-substituted oxindoles with N-fluorobenzenesulfonimide (NFSI) as the fluorine source, yielding products with excellent enantiomeric excesses (ee). acs.org Copper(II) complexes with chiral bisoxazoline ligands have also been employed for the enantioselective fluorination of β-ketoesters. researchgate.netacs.org These methods often target activated C-H bonds, such as those in β-dicarbonyl compounds, which can be considered precursors to diol structures through subsequent reduction steps.
Table 1: Examples of Asymmetric Catalytic Fluorination Systems
| Catalyst System | Substrate Type | Fluorinating Agent | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Ni(ClO₄)₂ / DBFOX-Ph | Cyclic β-ketoesters | NFSI | 93–99% | acs.org |
| Pd(II) / (S)-BINAP | 3-Substituted Oxindoles | NFSI | 75–96% | acs.org |
| Cu(II) / Bisoxazoline | Cyclic β-ketoesters | NFSI | up to 94% | researchgate.net |
| Ti(TADDOLato) | Acyclic β-ketoesters | Selectfluor | up to 90% | acs.org |
Organocatalysis provides a complementary, metal-free approach. Chiral isothiourea catalysts, for instance, have been used for the organocatalytic enantioselective fluorination of α-alkynyl-substituted acetic acids, producing α-fluoroesters with high yields and enantioselectivities. mdpi.com The mechanism involves the formation of a chiral enolate intermediate which is then selectively fluorinated. mdpi.com
Diastereoselective Fluorination Processes
When a molecule already contains one or more stereocenters, the introduction of a new fluorine atom requires control over the resulting diastereomeric ratio. Diastereoselective fluorination can be influenced by either the existing chirality within the substrate or the chirality of the catalyst. pnas.org
In catalyst-controlled processes, the chiral environment created by the catalyst dictates the facial selectivity of the fluorination, potentially overriding the directing influence of the substrate's own stereocenters. pnas.org For example, the fluorination of cyclic ketones that already possess a stereocenter can be controlled by the choice of a chiral catalyst, allowing for the selective formation of a specific diastereomer. acs.org This principle is crucial for building complex molecules with multiple, well-defined stereocenters.
Substrate-controlled diastereoselectivity is also a viable strategy, particularly in cyclic systems. The nucleophilic opening of epoxides with a fluoride source is a widely used method for synthesizing fluorohydrins, which are direct precursors to fluorinated diols. The regioselectivity and stereoselectivity of this ring-opening are often governed by the Fürst-Plattner rule, which favors a transition state that maintains a chair-like conformation, leading to trans-diaxial products. acs.org Furthermore, diastereoselective anodic fluorination has been reported as a method to produce fluorinated intermediates that can be readily converted into the corresponding fluorinated diols in good yields. researchgate.net
Green Chemistry Principles in Fluorinated Diol Synthesis
The synthesis of fluorinated compounds has traditionally relied on harsh reagents and conditions, making the integration of green chemistry principles a critical area of development. researchgate.net The 12 principles of green chemistry, established by Paul Anastas and John Warner, provide a framework for designing safer, more efficient, and environmentally benign chemical processes. acs.org These principles include preventing waste, maximizing atom economy, using safer solvents and reagents, and increasing energy efficiency. acs.orgmdpi.com In the context of fluorinated diol synthesis, this translates to developing protocols that minimize hazardous byproducts, reduce solvent use, and operate under milder conditions. mdpi.comnumberanalytics.com
Development of Environmentally Conscious Fluorination Protocols
A key focus in green fluorination chemistry is the replacement of hazardous reagents and solvents. Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor are considered less hazardous alternatives to traditional agents. numberanalytics.com Significant efforts have been made to conduct fluorination reactions in environmentally friendly solvents, with water being a particularly attractive option. For example, a metal-free, direct C3-fluorination of 2H-indazoles using NFSI has been successfully developed to proceed in water under ambient air, eliminating the need for catalysts, additives, or an inert atmosphere. mdpi.com This method showcases high regioselectivity and functional group tolerance. mdpi.com
Another strategy involves the use of ionic liquids as recyclable reaction media. researchgate.net The use of tert-alcohols as a nonpolar protic reaction medium for nucleophilic fluorination with alkali metal fluorides has also been shown to enhance reactivity while reducing the formation of elimination by-products often seen in traditional dipolar aprotic solvents. rsc.org
Catalyst-Assisted and Solvent-Free Methodologies for Sustainable Production
Catalysis is a fundamental pillar of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, thereby reducing waste. mdpi.com Catalyst-assisted methodologies are central to many of the advanced fluorination techniques discussed.
Eliminating solvents entirely represents a significant step towards sustainable production. Solvent-free reactions reduce waste, simplify purification, and lower energy consumption associated with solvent removal. acs.org Mechanochemistry, where reactions are induced by mechanical grinding, has emerged as a powerful solvent-free technique. A simple and rapid mechanochemical protocol for solid-state aromatic nucleophilic fluorination has been developed using potassium fluoride (KF) and quaternary ammonium (B1175870) salts. rsc.orgresearchgate.net This method avoids the need for toxic, high-boiling point solvents and can be performed under ambient conditions. researchgate.netrsc.org Other solvent-free protocols include the manual grinding of phenols with N-F reagents, which proceeds through direct hydrogen-bond interactions without the need for metal catalysts or volatile organic solvents. researchgate.net High hydrostatic pressure has also been utilized to synthesize compounds without the need for solvents or acid catalysts, achieving nearly quantitative yields and simplifying product isolation. nih.gov
Table 2: Comparison of Green Fluorination Strategies
| Strategy | Key Features | Example Reagents/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Aqueous Fluorination | Uses water as solvent | NFSI, 80 °C, ambient air | Metal-free, no inert atmosphere, reduced organic solvent waste | mdpi.com |
| Mechanochemistry | Solvent-free, mechanical grinding | KF, quaternary ammonium salts | Eliminates toxic solvents, rapid, energy-efficient | rsc.orgresearchgate.netrsc.org |
| tert-Alcohol Media | Reduces elimination by-products | Alkali metal fluorides in t-AmOH | Enhanced reactivity, higher selectivity for fluorination | rsc.org |
| High-Pressure Synthesis | Solvent- and catalyst-free | High hydrostatic pressure | Quantitative yields, simplified purification, no additives | nih.gov |
Synthetic Challenges and Emerging Strategies in Fluorinated Aliphatic Diol Preparation
The synthesis of specifically substituted fluorinated aliphatic diols like 1,7-Heptanediol, 4,4-difluoro- is fraught with challenges. The low reactivity of unactivated C(sp³)–H bonds makes site-selective fluorination difficult. nsf.gov Furthermore, controlling the regioselectivity (which position to fluorinate) and stereoselectivity (the 3D arrangement of the atoms) remains a significant hurdle, often leading to complex product mixtures that are difficult to separate. researchgate.net The basicity of many fluoride sources can also promote undesired elimination side reactions over the desired substitution. acs.org
Overcoming Regioselectivity and Stereocontrol Limitations
Modern synthetic chemistry has developed several sophisticated strategies to address the challenges of regioselectivity and stereocontrol.
Directing Groups: One powerful approach for achieving regioselectivity in C-H functionalization is the use of a directing group. This functional group, already present in the substrate, temporarily coordinates to a catalyst, guiding the reactive center to a specific, often nearby, C-H bond. While many examples exist for aromatic C-H fluorination, methods for aliphatic systems are also emerging. beilstein-journals.org For instance, enone and ketone functionalities within complex terpenoid structures have been used to direct photochemical fluorination to specific γ- or β-aliphatic positions with high regioselectivity. nsf.gov
Ring-Opening Reactions: The ring-opening of strained heterocycles like epoxides and aziridines provides a reliable method for installing a fluorine atom with high regio- and stereocontrol. Allylsilanes can be converted to 2-fluoro-3-silylpropan-1-ols with excellent regioselectivity through a sequence of epoxidation and subsequent ring-opening with HF·Et₃N. acs.org The silicon group activates the epoxide, facilitating opening at the adjacent carbon. Similarly, activated aziridines can be opened with fluoride sources to produce β-fluoroamines, which are valuable building blocks, with the regioselectivity of the fluorination being controlled by the substitution pattern on the aziridine (B145994) ring. rsc.org These fluorohydrin and fluoroamine products can then be elaborated into more complex structures like fluorinated diols.
Substrate and Reagent Control: Even in reactions that are not perfectly selective, the choice of substrate and reagents can heavily influence the outcome. In the dehydroxyfluorination of chiral allylic alcohols, for example, the reaction often proceeds through an allylic carbocation intermediate. While this can lead to a loss of stereochemical information, the fluoride nucleophile typically attacks from the sterically least hindered face, providing a degree of predictability and control over the major diastereomer formed. researchgate.net Careful selection of the fluorinating agent and reaction conditions is crucial to maximize the desired regio- and stereoisomer. researchgate.net
Innovations in Fluorinated Building Block Synthesis
The development of novel fluorinated building blocks is critical for advancing the synthesis of complex organofluorine compounds. nih.govbeilstein-journals.org The demand for new methods to access fluorinated molecules has spurred significant research into this area. rsc.org Innovations often focus on improving efficiency, selectivity, and the range of accessible structures.
One long-established but continually refined method is halofluorination . nih.govbeilstein-journals.org In this process, an alkene reacts with a halogen cation to form a halonium ion, which is then opened by a fluoride source, resulting in the anti-addition of a halogen and a fluorine atom across the double bond. nih.govbeilstein-journals.org This method is economical for producing vicinal halofluorides, which are versatile intermediates. nih.govbeilstein-journals.org Recent studies have explored the halofluorination of cyclic olefins using reagents like Deoxo-Fluor® as the fluoride source. nih.govbeilstein-journals.orgnih.gov
Another major area of innovation is deoxyfluorination , which involves the replacement of an oxygen atom with fluorine. nih.govbeilstein-journals.org This includes transformations such as converting hydroxyl groups to fluorine (OH → F), carbonyl groups to difluoromethylene groups (C=O → CF₂), and carboxylic acids to trifluoromethyl groups (COOH → CF₃). nih.govbeilstein-journals.org
The use of α,α-difluorinated gem-diols as precursors to reactive intermediates represents a significant advancement. olemiss.eduresearchgate.net These gem-diols can be used to generate difluoroenolates under very mild conditions through the cleavage of a carbon-carbon bond. nih.govacs.org This strategy provides a powerful way to install difluoromethylene groups and has been applied to aldol-type reactions. acs.org The nucleophilic character of these gem-diols has also been used in reactions with activated pyridinium (B92312) salts to create biologically relevant dihydropyridines and dihydropyridones containing a gem-difluoro motif. researchgate.net
Furthermore, transition-metal-catalyzed C-H functionalization has emerged as a powerful, atom-economical strategy for synthesizing fluorinated molecules. rsc.org This approach utilizes fluorinated building blocks as coupling partners in directed C-H activation protocols, enabling the construction of complex molecular architectures that would be difficult to access through traditional methods. rsc.org
Table 2: Innovative Methods for Synthesizing Fluorinated Building Blocks
| Method | Description | Precursor Type | Resulting Building Block | Key Features | Source(s) |
|---|---|---|---|---|---|
| Halofluorination | Electrophilic activation of an alkene by a halonium ion, followed by nucleophilic fluorination. | Alkenes (cyclic and acyclic) | Vicinal halofluorides | Economical, results in anti-addition of X and F across a double bond. | nih.govbeilstein-journals.orgnih.gov |
| Deoxyfluorination | Replacement of oxygen with fluorine. | Alcohols, Ketones, Carboxylic Acids | Aliphatic fluorides, difluoromethylene compounds, trifluoromethyl compounds | Versatile method for introducing fluorine in place of oxygen-containing functional groups. | nih.govbeilstein-journals.org |
| gem-Diol C-C Cleavage | Generation of difluoroenolates from α,α-difluorinated gem-diols via C-C bond scission. | α,α-Difluorinated gem-diols | α,α-Difluoroenolates | Occurs under very mild conditions, enabling aldol (B89426) reactions. | nih.govacs.org |
| gem-Diol Nucleophilic Addition | Reaction of α,α-difluorinated gem-diols with activated pyridinium salts. | α,α-Difluorinated gem-diols | gem-Difluorinated dihydropyridines and dihydropyridones | High-yielding, scalable, and accommodates a broad range of substrates. | researchgate.net |
| Transition-Metal Catalyzed C-H Functionalization | Directed C-H activation and cross-coupling with fluorinated partners. | Various organic scaffolds | Diverse functionalized fluorinated molecules | High atom- and step-economy. | rsc.org |
Elucidation of Reaction Mechanisms and Reactivity Profiles for 1,7 Heptanediol, 4,4 Difluoro
Mechanistic Investigations of C-F Bond Formation and Transformation
The C-F bond is the strongest single bond in organic chemistry, making its formation and subsequent transformation subjects of intensive mechanistic study. For a molecule like 1,7-Heptanediol, 4,4-difluoro-, understanding these mechanisms is key to predicting its behavior in synthetic applications.
Transient intermediates are pivotal in many fluorination and defluorination reactions. While not directly involved in the synthesis of 1,7-Heptanediol, 4,4-difluoro-, understanding their role is crucial for predicting its subsequent transformations.
Difluorocarbene (:CF₂) is a versatile and moderately electrophilic reactive intermediate used for installing difluoromethylene (-CF₂-) groups. vedantu.com Its generation can be achieved from various precursors, and it readily reacts with heteroatom nucleophiles. vedantu.comlibretexts.org For instance, if a related precursor were used, difluorocarbene could react with alcohols to form difluoromethyl ethers. libretexts.org Computational studies have also shed light on reaction pathways involving difluoromethylene carbenoid species in difluoromethylation reactions. le.ac.uk
Difluoroenolates and their surrogates, such as difluoroenol phosphinates, represent another class of important intermediates. These species can be generated from trifluoromethyl ketones through processes like a phospha-Brook rearrangement followed by β-fluoride elimination. chemrxiv.org Unlike conventional enolates, these intermediates exhibit unique reactivity, enabling transformations like C-O bond activation for cross-coupling reactions. chemrxiv.org This distinct reactivity highlights how fluorine substitution can open up new synthetic pathways that are not accessible with non-fluorinated analogues. le.ac.uk
The fluoride (B91410) anion (F⁻) is a challenging nucleophile due to its high charge density, strong salvation in protic solvents, and high basicity in anhydrous conditions, which can lead to competing elimination reactions. rsc.orglibretexts.org The effectiveness of nucleophilic fluorination is highly dependent on the reaction conditions, including the choice of fluoride source and solvent. For example, the nucleophilicity of fluoride can be enhanced by using reagents like Et₃N·3HF or by employing phase-transfer catalysts and ionic liquids that improve the solubility and reactivity of metal fluoride salts. nih.govwikipedia.org
The presence of fluorine atoms within the substrate itself significantly impacts the rates of nucleophilic substitution. Studies on fluorinated alkyl bromides have provided quantitative data on this effect. The introduction of fluorine atoms near the reaction center generally decelerates the rate of SN2 reactions. This is attributed to the strong electron-withdrawing inductive effect of fluorine, which deactivates the electrophilic carbon center.
Table 1: Relative Rates of SN2 Reaction with Azide (N₃⁻) in Methanol
| Substrate | Relative Rate |
|---|---|
| n-Alkyl-Br | 1 |
| n-Alkyl-CHFBr | 0.20 |
| n-Perfluoroalkyl-CH₂CH₂Br | 0.12 |
| n-Perfluoroalkyl-CH₂Br | 1 x 10⁻⁴ |
Data sourced from studies on the effect of fluorine substitution on nucleophilic substitution of alkyl halides. nih.gov
Chemical Reactivity of Fluorinated Hydroxyl Groups in Aliphatic Systems
The two primary hydroxyl (-OH) groups at the C1 and C7 positions of 1,7-Heptanediol, 4,4-difluoro- are significantly influenced by the remote CF₂ group. The strong electron-withdrawing nature of the gem-difluoro moiety affects the hydroxyl groups in several ways:
Increased Acidity: The inductive effect of the CF₂ group, transmitted through the carbon chain, polarizes the O-H bond, making the hydroxyl protons more acidic than in the non-fluorinated 1,7-heptanediol.
Decreased Nucleophilicity: The same inductive effect reduces the electron density on the oxygen atoms, thereby decreasing their nucleophilicity. This would slow down reactions where the alcohol acts as a nucleophile.
Reactivity towards Oxidation: Aliphatic alcohols can be oxidized to aldehydes or carboxylic acids. The reactivity of the C-H bonds at the carbinol carbons (C1 and C7) is influenced by the remote fluorine substitution. While the CF₂ group deactivates adjacent C-H bonds, its effect diminishes with distance, meaning the terminal hydroxyl groups remain reactive towards common oxidation protocols. chemrxiv.org For example, diols can undergo oxidative cyclization to form lactones. chemrxiv.orgwikipedia.org
Deoxyfluorination: The conversion of alcohols to alkyl fluorides is a common transformation. lumenlearning.com The hydroxyl groups of 1,7-Heptanediol, 4,4-difluoro- can be replaced by fluorine using various deoxyfluorinating reagents, although the reaction rate may be affected by the reduced nucleophilicity of the oxygen.
Intramolecular Transformations and Rearrangements in Difluorinated Chains
The linear structure of 1,7-Heptanediol, 4,4-difluoro- allows for potential intramolecular reactions, primarily driven by the interaction of the two terminal hydroxyl groups.
One common intramolecular transformation for diols is acid-catalyzed cyclization to form a cyclic ether. libretexts.org In the case of 1,7-Heptanediol, 4,4-difluoro-, if one hydroxyl group is protonated to form a good leaving group (H₂O), the other hydroxyl group can act as an internal nucleophile, attacking the terminal carbon. This would lead to the formation of a fluorinated oxepane ring. The reaction proceeds through two consecutive SN2 steps, a process known as neighboring group participation (NGP). dalalinstitute.comyoutube.com This participation often leads to an increased reaction rate compared to an equivalent intermolecular reaction. vedantu.comwikipedia.org
Carbocation rearrangements are another class of transformations to consider, particularly in reactions proceeding through an SN1 mechanism. libretexts.orgstackexchange.com If a carbocation were formed at one end of the chain (e.g., at C1 or C2), a hydride or alkyl shift could occur to form a more stable carbocation. stackexchange.com However, the powerful electron-withdrawing effect of the CF₂ group at C4 would strongly destabilize any positive charge on the adjacent C3 and C5 atoms. Therefore, any rearrangement that would place a carbocation in proximity to the difluoro group is highly disfavored. The stabilizing effect of a neighboring hydroxyl group is greater than that of a neighboring fluorine atom, which is highly unwilling to share its electron density to stabilize a positive charge.
Impact of Fluorine Substitution on Reaction Pathways and Selectivity
The substitution of two hydrogen atoms with fluorine at the C4 position has a dramatic and often transformative effect on reaction outcomes. le.ac.uk This "fluorine effect" goes beyond simple inductive withdrawal and can alter reaction mechanisms and product selectivity.
Altering Reaction Pathways: Fluorine substitution can suppress certain reaction pathways while enabling new ones. For example, studies have shown that β-fluorination can suppress E2 elimination pathways but also open up new channels that are not observed in non-fluorinated systems. dalalinstitute.com The presence of the CF₂ group in 1,7-Heptanediol, 4,4-difluoro- would likely favor elimination over substitution if a leaving group were placed at C3 or C5. nih.gov
Controlling Regioselectivity: The electronic influence of fluorine can completely reverse the regioselectivity of a reaction. In one documented case involving a gold-catalyzed hydration of haloalkynes, the presence of a difluoro group led to a complete reversal of selectivity, yielding an ester instead of the expected halomethylketone.
Influencing Stereoselectivity: Even when positioned remotely from the reaction center, fluorine atoms can exert significant control over stereoselectivity. Research on fluorinated sugar analogues demonstrated that the stereochemistry of a fluorine atom at C2 could influence the stereochemical outcome of a nucleophilic substitution at C4. nih.gov
Sophisticated Spectroscopic Characterization Techniques for 1,7 Heptanediol, 4,4 Difluoro
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) and Carbon (¹³C) NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for mapping the carbon-hydrogen framework of a molecule. Due to the symmetry of 1,7-Heptanediol, 4,4-difluoro-, a simplified spectrum is anticipated. The molecule has a plane of symmetry through the C-4 carbon, making the carbons and their attached protons at positions 1, 2, and 3 equivalent to those at 7, 6, and 5, respectively.
Proton (¹H) NMR: The ¹H NMR spectrum is predicted to show four distinct signals: one for the protons on the hydroxyl groups (-OH) and three for the methylene (B1212753) (-CH₂) groups at positions 1/7, 2/6, and 3/5. The protons on the carbons adjacent to the electron-withdrawing difluoro group (C-3 and C-5) are expected to be the most deshielded and appear furthest downfield among the methylene signals. The protons on C-1 and C-7 are deshielded by the adjacent hydroxyl group. The signal for the hydroxyl protons can vary in position and may appear as a broad singlet, depending on the solvent and concentration. Spin-spin coupling between adjacent, non-equivalent protons will cause these signals to split into multiplets, providing direct evidence of connectivity. For instance, the signal for the H-1/H-7 protons is expected to be a triplet, as it is coupled to the two protons on C-2/C-6. The signal for H-3/H-5 will be a triplet of triplets, arising from coupling to both the adjacent methylene protons (H-2/H-6) and the two fluorine atoms at C-4.
Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is expected to display four signals, corresponding to the four chemically non-equivalent carbon atoms (C-1/7, C-2/6, C-3/5, and C-4). The carbon atom bonded to the two fluorine atoms (C-4) will be significantly influenced by their electronegativity and will exhibit a large downfield chemical shift. libretexts.org Furthermore, this signal will be split into a triplet due to one-bond coupling (¹JCF) with the two fluorine atoms. bhu.ac.in The carbon adjacent to the hydroxyl group (C-1/7) will also be shifted downfield. The chemical shifts of the other carbons will be influenced by their proximity to these electronegative atoms.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for 1,7-Heptanediol, 4,4-difluoro-
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹³C Multiplicity (¹JCF) |
| CH ₂(1,7)-OH | ~3.65 | Triplet (t) | ~62 | - |
| CH ₂(2,6) | ~1.60 | Multiplet (m) | ~22 | - |
| CH ₂(3,5) | ~2.05 | Triplet of Triplets (tt) | ~35 | - |
| C F₂(4) | - | - | ~120 | Triplet (t) |
| OH | Variable | Broad Singlet (br s) | - | - |
Note: Predicted values are based on standard chemical shift ranges and the known effects of substituents. Actual experimental values may vary. libretexts.orgcompoundchem.comcompoundchem.comlibretexts.orgoregonstate.edupdx.eduliverpool.ac.uk
Fluorine (¹⁹F) NMR for Sensitive Probing of Fluorine Chemical Environments
Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive technique for analyzing fluorinated compounds, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It also benefits from a very wide range of chemical shifts, which minimizes the likelihood of signal overlap. wikipedia.orghuji.ac.il
For 1,7-Heptanediol, 4,4-difluoro-, the two fluorine atoms are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal. This signal's multiplicity will be determined by coupling to the protons on the adjacent carbons (C-3 and C-5). Since there are four equivalent protons on these two carbons, the ¹⁹F signal is predicted to be a triplet due to two-bond H-F coupling (²JHF). The chemical shift is expected in the typical range for aliphatic gem-difluoro groups. wikipedia.org
Table 2: Predicted ¹⁹F NMR Spectroscopic Data for 1,7-Heptanediol, 4,4-difluoro-
| Assignment | Predicted ¹⁹F Chemical Shift (δ, ppm) | Predicted Multiplicity (²JHF) |
| CF ₂ | -90 to -120 | Triplet (t) |
Note: Chemical shifts are referenced to CFCl₃. Predicted values are based on typical ranges for similar structural motifs. wikipedia.orgalfa-chemistry.comresearchgate.net
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying specific functional groups and studying intermolecular interactions like hydrogen bonding.
Fourier Transform Infrared (FT-IR) Spectroscopy for O-H and C-F Stretching Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The resulting spectrum provides a unique "fingerprint" of the molecule. For 1,7-Heptanediol, 4,4-difluoro-, the most characteristic absorptions will be from the O-H, C-H, C-O, and C-F bonds. The presence of hydroxyl groups will give rise to a strong, broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of intermolecular hydrogen bonding. msu.edu The C-F bonds are expected to produce one or more very strong absorption bands in the 1100-1000 cm⁻¹ region, which is a hallmark of organofluorine compounds.
Table 3: Predicted FT-IR Absorption Frequencies for 1,7-Heptanediol, 4,4-difluoro-
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |
| C-H Stretch (sp³) | 3000 - 2850 | Medium-Strong |
| C-O Stretch (primary alcohol) | ~1050 | Strong |
| C-F Stretch | 1100 - 1000 | Very Strong |
Note: These are characteristic frequency ranges for the specified functional groups. msu.edulibretexts.org
Raman Spectroscopy for Complementary Vibrational Insights
Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups (like C-C) often produce strong Raman signals. In the case of 1,7-Heptanediol, 4,4-difluoro-, Raman spectroscopy would be particularly useful for observing the C-C backbone vibrations and the symmetric C-F stretching mode, which might be weak in the IR spectrum. The O-H stretch, which is very strong in IR, is typically weak in Raman spectra.
Table 4: Predicted Raman Shifts for 1,7-Heptanediol, 4,4-difluoro-
| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 3000 - 2850 | Strong |
| C-C Stretch | 1200 - 800 | Medium-Strong |
| C-F Symmetric Stretch | 1100 - 1000 | Medium |
Note: Raman spectroscopy provides complementary data to IR, with different relative intensities for various vibrational modes. nih.govdtic.mil
Advanced Spectroscopic Methods for Detailed Molecular and Electronic Characterization
While 1D NMR and vibrational spectroscopy provide foundational data, advanced techniques can confirm assignments and offer a deeper level of structural detail.
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming the complex structure of 1,7-Heptanediol, 4,4-difluoro-.
¹H-¹H COSY would show correlations between adjacent protons, confirming the -CH₂(1)-CH₂(2)-CH₂(3)- connectivity.
¹H-¹³C HSQC would correlate each proton signal with the signal of the carbon to which it is directly attached, allowing for unambiguous assignment of the ¹³C spectrum. acs.org
¹H-¹³C HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which can be used to piece together the entire molecular skeleton. nih.gov
¹H-¹⁹F Heteronuclear Correlation experiments would directly link the proton signals of the C-3/C-5 methylene groups to the fluorine signal, confirming the location of fluorination. rsc.orgresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which in turn confirms its elemental formula (C₇H₁₄F₂O₂). nih.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments could further corroborate the structure by showing characteristic losses, such as water (H₂O), hydrogen fluoride (B91410) (HF), and various alkyl fragments. dtic.milnist.govresearchgate.net
These advanced methods, used in concert, provide a rigorous and comprehensive characterization of 1,7-Heptanediol, 4,4-difluoro-, leaving no ambiguity in its molecular structure. jfn.ac.lk
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is used to identify the presence of chromophores—parts of a molecule that absorb light. For a saturated aliphatic diol like 1,7-Heptanediol, 4,4-difluoro-, significant absorption in the typical UV-Vis range (200-800 nm) is not expected. The primary components of the molecule, namely the C-C, C-H, C-O, O-H, and C-F bonds, are σ-bonds, which require high energy (vacuum UV, <200 nm) to induce electronic transitions.
The introduction of the two fluorine atoms at the C-4 position is not anticipated to create a chromophore that absorbs in the 200-800 nm range. Therefore, a UV-Vis spectrum of a pure sample of 1,7-Heptanediol, 4,4-difluoro- would likely show no distinct peaks and would primarily be useful for confirming the absence of conjugated impurities.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
Molecular Weight Confirmation: The first step in the MS analysis of 1,7-Heptanediol, 4,4-difluoro- would be the determination of its molecular ion peak (M+). The molecular formula is C₇H₁₄F₂O₂. Using the atomic masses of the most common isotopes (C=12.01, H=1.01, F=19.00, O=16.00), the expected molecular weight is approximately 168.18 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, confirming the elemental composition.
Fragmentation Patterns: Under electron ionization (EI), the molecular ion would be expected to undergo characteristic fragmentation. Key fragmentation pathways for aliphatic alcohols and fluorinated compounds would be anticipated:
Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, 18 Da), leading to a fragment ion at [M-18]⁺.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms is likely. For a terminal diol, this would result in the loss of alkyl radicals.
Cleavage involving Fluorine: The strong C-F bond can influence fragmentation. Cleavage adjacent to the CF₂ group could occur. Loss of HF (20 Da) or fragments containing fluorine are also possible, which can be diagnostic for the position of the fluorine atoms.
A theoretical table of major expected fragments is presented below.
| m/z (mass-to-charge ratio) | Possible Fragment Ion | Notes |
| 168 | [C₇H₁₄F₂O₂]⁺ | Molecular Ion (M⁺) |
| 150 | [C₇H₁₂F₂O]⁺ | Loss of H₂O |
| 148 | [C₇H₁₃F₂O₂ - H]⁺ | Loss of HF |
| 137 | [C₆H₁₁F₂O₂]⁺ | Loss of CH₃ |
| 127 | [C₅H₁₀F₂O₂]⁺ | Loss of C₂H₅ |
This table is predictive and based on general fragmentation rules. Actual experimental data is required for confirmation.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material. For a sample of 1,7-Heptanediol, 4,4-difluoro-, XPS would provide quantitative information about the carbon, oxygen, and fluorine present.
Elemental Composition: A survey scan would show peaks corresponding to the core electron levels of carbon (C 1s), oxygen (O 1s), and fluorine (F 1s). The relative atomic concentrations can be calculated from the peak areas, which would be expected to align with the stoichiometry of the molecule (7 carbons, 2 oxygens, 2 fluorines).
Chemical State Analysis: High-resolution scans of each elemental region would reveal information about the chemical environment.
C 1s Spectrum: The C 1s region would be the most informative. It would be expected to show multiple peaks corresponding to the different types of carbon atoms:
C-C/C-H: Carbons in the alkyl chain not bonded to O or F would have the lowest binding energy.
C-O: The two carbons bonded to the hydroxyl groups (C-1 and C-7) would appear at a higher binding energy.
C-F₂: The carbon atom bonded to two fluorine atoms (C-4) would be shifted to a significantly higher binding energy due to the high electronegativity of fluorine. harwellxps.guruthermofisher.com
β-shift: Carbons adjacent to the C-F₂ group (C-3 and C-5) might also show a slight shift to a higher binding energy.
O 1s Spectrum: The O 1s spectrum would likely show a single major peak corresponding to the two hydroxyl (-OH) groups.
F 1s Spectrum: The F 1s spectrum is expected to show a single, sharp peak corresponding to the two fluorine atoms in the C-F₂ environment. harwellxps.guru
A table of expected binding energies for the different carbon environments is provided below.
| Carbon Atom | Chemical Environment | Expected Binding Energy (eV) |
| C-4 | -CF₂- | ~290-292 |
| C-1, C-7 | -CH₂-OH | ~286-287 |
| C-3, C-5 | -CH₂- (adjacent to CF₂) | ~285.5-286.5 |
| C-2, C-6 | -CH₂- | ~285.0 |
Note: These binding energy values are estimates based on data for similar organofluorine compounds and can vary depending on the specific instrument and charge referencing used. harwellxps.guruxpsfitting.com
Computational Chemistry and Theoretical Modeling of 1,7 Heptanediol, 4,4 Difluoro
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, stability, and reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the system.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. youtube.com It is particularly well-suited for studying medium-sized organic molecules like 1,7-Heptanediol, 4,4-difluoro-.
Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as its ground-state geometry. youtube.comstackexchange.com DFT is used to perform geometry optimization by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. youtube.comresearchgate.net For 1,7-Heptanediol, 4,4-difluoro-, this process would reveal the precise bond lengths, bond angles, and dihedral angles that result from the electronic interactions between the atoms, including the electron-withdrawing effects of the fluorine atoms.
Table 1: Representative Optimized Geometric Parameters for a 1,7-Heptanediol, 4,4-difluoro- Conformer (Illustrative) This table presents hypothetical data based on typical values for similar fluorinated alkanes, as specific computational results for 1,7-Heptanediol, 4,4-difluoro- are not available in the search results. The data illustrates the expected output from a DFT geometry optimization calculation.
| Parameter | Atoms Involved | Value |
|---|---|---|
| Bond Length | C4-F | ~1.38 Å |
| Bond Length | C4-C3 | ~1.53 Å |
| Bond Length | C1-O1 | ~1.43 Å |
| Bond Angle | F-C4-F | ~106° |
| Bond Angle | C3-C4-C5 | ~112° |
Conformational Analysis: Due to the rotation around its single bonds, 1,7-Heptanediol, 4,4-difluoro- can exist in numerous different spatial arrangements, or conformations. nih.gov DFT calculations can be used to determine the relative energies of these conformers, allowing for the prediction of the most stable forms and their population distribution at a given temperature. nih.govrsc.orgchemrxiv.org The analysis for this molecule would focus on the orientation of the two hydroxyl groups relative to each other and to the difluorinated center, which significantly influences the potential for intramolecular hydrogen bonding. nih.gov
Reaction Pathways: DFT is also a powerful tool for exploring the mechanisms of chemical reactions. researchgate.netpku.edu.cnmdpi.com For 1,7-Heptanediol, 4,4-difluoro-, this could involve modeling its oxidation, dehydration, or esterification. By calculating the energies of reactants, products, and transition states, researchers can determine the activation energies and feasibility of different reaction pathways. researchgate.netchemrxiv.org
While DFT is widely used, other quantum chemical methods offer different advantages.
Ab Initio Methods: These "first-principles" methods compute solutions to the Schrödinger equation with a higher level of theoretical rigor than DFT, without relying on empirical parameters. libretexts.orgresearchgate.net High-level ab initio calculations, while computationally expensive, can provide benchmark accuracy for the electronic properties of smaller molecules or fragments of 1,7-Heptanediol, 4,4-difluoro-. libretexts.org They are often used to validate the results obtained from less computationally demanding methods like DFT.
Semi-Empirical Methods: These methods simplify the complex calculations of Hartree-Fock theory by using parameters derived from experimental data. libretexts.orgwikipedia.orgmpg.de This approach makes them significantly faster than DFT or ab initio methods, allowing for the study of much larger molecular systems or longer timescales. wikipedia.org While less accurate, they can be useful for initial conformational searches or for modeling large assemblies of molecules where a qualitative understanding of the electronic structure is sufficient. researchgate.netmpg.de
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their dynamic behavior. nih.gov
MD simulations rely on a "force field," which is a set of parameters and equations that define the potential energy of the system as a function of its atomic coordinates. The accuracy of an MD simulation is highly dependent on the quality of the force field used. acs.org
Developing accurate force fields for fluorinated compounds is particularly challenging. researchgate.net The high electronegativity and low polarizability of fluorine atoms lead to unique intermolecular interactions that are not always well-captured by standard force fields. acs.orgresearchgate.net Therefore, a crucial step in studying 1,7-Heptanediol, 4,4-difluoro- with MD would be the development and validation of a specific force field. This process often involves using high-level quantum chemical calculations (DFT or ab initio) to derive key parameters, such as atomic partial charges and torsional parameters, and then validating the force field against available experimental data for similar molecules. researchgate.netacs.orgucl.ac.uk
Table 2: Key Components of a Force Field for Fluorinated Systems (Conceptual) This table outlines the types of parameters that would need to be specifically developed and validated for an accurate MD simulation of 1,7-Heptanediol, 4,4-difluoro-.
| Parameter Type | Description | Importance for Fluorinated Systems |
|---|---|---|
| Non-bonded (van der Waals) | Describes short-range repulsive and long-range attractive forces between atoms. | Crucial for capturing the weak dispersion forces characteristic of fluorocarbons. |
| Non-bonded (Electrostatic) | Describes attractive or repulsive forces between atoms with partial charges. | Essential for modeling the polar C-F bond and hydrogen bonding involving the hydroxyl groups. |
| Bond Stretching | Describes the energy required to stretch or compress a chemical bond. | Standard, but needs to be accurate for C-F, C-C, C-O, and O-H bonds. |
| Angle Bending | Describes the energy required to bend the angle between three bonded atoms. | Important for maintaining the correct molecular geometry, especially around the difluorinated carbon. |
With a validated force field, MD simulations can be used to explore the conformational landscape of 1,7-Heptanediol, 4,4-difluoro- in a dynamic context. nih.gov Unlike the static picture from quantum calculations, MD can reveal the rates of transition between different conformations and how these dynamics are influenced by the surrounding environment.
The choice of solvent can have a profound impact on the conformational equilibrium of a molecule. osti.govresearchgate.net MD simulations can explicitly model the interactions between the difluorinated diol and solvent molecules. For instance, in a polar solvent like water, simulations would likely show that conformations allowing for strong hydrogen bonding between the hydroxyl groups and water are favored. In a non-polar solvent, intramolecular hydrogen bonding might become more prevalent. researchgate.net These simulations provide insights into how solvent choice can be used to control molecular shape. nih.gov
The unique properties of fluorinated compounds often lead to interesting self-assembly behavior. researchgate.net The fluorinated segment of a molecule is both hydrophobic (water-repelling) and lipophobic/oleophobic (oil-repelling). MD simulations can be used to investigate whether molecules of 1,7-Heptanediol, 4,4-difluoro- tend to aggregate in solution to form micelles or other structures, driven by the desire to minimize the contact of their fluorinated portions with the solvent.
Furthermore, these simulations can model the interaction of the molecule with surfaces. researchgate.netrsc.org For example, it would be possible to simulate how 1,7-Heptanediol, 4,4-difluoro- adsorbs onto a solid surface. Such studies could predict whether the molecules form a disordered layer or an ordered self-assembled monolayer (SAM), and how they orient themselves relative to the surface. acs.orguh.edu This behavior is governed by the interplay between the hydrogen-bonding hydroxyl "head" groups and the fluorinated aliphatic "tail." researchgate.netresearchgate.net
Theoretical Understanding of Fluorine's Stereoelectronic and Conformational Impact on 1,7-Heptanediol, 4,4-difluoro-
The introduction of a gem-difluoro group at the C4 position of 1,7-Heptanediol significantly alters its electronic and conformational landscape compared to its non-fluorinated counterpart. The unique properties of the fluorine atom, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, give rise to potent stereoelectronic effects. rsc.orgchemguide.co.uk These effects, which include powerful inductive influences and the formation of weak non-covalent interactions, are critical in dictating the molecule's preferred three-dimensional structure, reactivity, and potential intermolecular associations. Computational chemistry and theoretical modeling provide essential tools to dissect these complex influences.
Electrostatic and Inductive Influences of Fluorine Atoms
The most profound electronic perturbation caused by fluorine substitution is the strong negative inductive effect (-I). chemguide.co.uk Fluorine is the most electronegative element, with a Pauling scale value of 3.98, leading to a highly polarized carbon-fluorine (C-F) bond. nih.gov The electron density in the C-F bond is significantly displaced towards the fluorine atom, leaving the carbon atom electron-deficient and the fluorine atom electron-rich. chemguide.co.uk
In 1,7-Heptanediol, 4,4-difluoro-, the presence of two fluorine atoms on the same carbon (a gem-difluoro group) amplifies this effect. This creates a localized, intense region of negative electrostatic potential around the C4 position. The cumulative inductive effect of the two fluorine atoms withdraws electron density from the adjacent carbon atoms, and this influence propagates along the carbon chain, albeit with decreasing intensity as the distance from the CF2 group increases. consensus.appmdpi.com This electron-withdrawing capability can influence the acidity of the terminal hydroxyl groups and alter the reactivity of the entire molecule. epa.gov
The redistribution of electron density profoundly impacts the molecule's electrostatic potential surface. While the hydrocarbon portions of the chain and the hydroxyl groups exhibit their typical electrostatic features, the region around the CF2 group becomes a dominant electronegative hub. This has significant consequences for intermolecular interactions, directing how the molecule might interact with other molecules, such as solvents or biological receptors. nih.gov The stabilization of molecular orbitals due to fluorine's electron-withdrawing nature is a key factor in the enhanced stability of many fluorinated organic compounds. nih.gov
| Property | Typical Alkane (e.g., Heptane) | 1,7-Heptanediol, 4,4-difluoro- (Theoretical) | Reference |
|---|---|---|---|
| C-F Bond Energy | N/A | ~486 kJ/mol | epa.gov |
| C-H Bond Energy | ~417 kJ/mol | Slightly increased near C4 | epa.gov |
| C-F Bond Polarity | N/A | Highly Polar (Cδ+ - Fδ-) | chemguide.co.uk |
| Electrostatic Potential around C4 | Neutral | Strongly Negative | nih.gov |
The gem-difluoro group also exerts a significant conformational impact known as the "fluorine gauche effect." researchgate.netacs.org This stereoelectronic interaction, arising from hyperconjugation between a C-C bonding orbital and a C-F anti-bonding orbital (σC-C → σ*C-F), often stabilizes a gauche conformation around the C3-C4 and C4-C5 bonds. This effect can override steric considerations that might otherwise favor an anti-periplanar arrangement, leading to a more compact or bent conformation of the heptane (B126788) chain. nih.govrsc.orgresearchgate.netdiva-portal.org This pre-organization of the molecular backbone is a critical aspect of how fluorination can be used to control molecular shape. nih.gov
Analysis of Weak Fluorine-Containing Interactions (e.g., C-F...H, C-F...F)
Beyond the powerful inductive effects, the polarized C-F bond participates in a range of weak, non-covalent interactions that are crucial for understanding the molecule's conformational preferences and its crystal packing. nih.gov These interactions, though individually weak, can have a significant cumulative energetic contribution.
C-F...H Interactions: Intramolecular and intermolecular C-F...H-C interactions are prevalent in fluorinated organic molecules. acs.orgresearchgate.net In 1,7-Heptanediol, 4,4-difluoro-, the electron-rich fluorine atoms can form weak hydrogen bonds with the electron-deficient hydrogen atoms on the same carbon chain (intramolecular) or on neighboring molecules (intermolecular). These interactions are geometrically dependent, typically occurring at distances shorter than the sum of the van der Waals radii of fluorine and hydrogen. researchgate.net Intramolecular C-F...H interactions can further stabilize specific folded conformations of the alkyl chain, working in concert with the gauche effect. Intermolecularly, these interactions can act as "weak synthons," guiding the self-assembly and crystal engineering of the compound. researchgate.net
C-F...F Interactions: The nature of interactions between fluorine atoms in close contact is more complex and has been a subject of extensive theoretical and experimental study. acs.orgresearchgate.net Contrary to the intuitive notion that interactions between the highly electronegative fluorine atoms would be purely repulsive, C-F...F contacts can be weakly stabilizing, neutral, or destabilizing depending on their geometry. acs.orgresearchgate.netresearchgate.net An Atoms-in-Molecules (AIM) study has confirmed the presence of specific C-F...F-C interactions that are not merely a consequence of crystal packing forces. acs.orgresearchgate.net The stabilization energy for such interactions can range from 0.26 to 29.64 kcal/mol, depending on the specific nature of the interaction. acs.orgresearchgate.net In 1,7-Heptanediol, 4,4-difluoro-, intermolecular C-F...F interactions would likely play a significant role in the solid-state packing, potentially leading to the formation of fluorinated domains within the crystal lattice. researchgate.net
| Interaction Type | Typical Distance (Å) | Stabilization Energy (kcal/mol) | Reference |
|---|---|---|---|
| C-F...H-C | < 2.56 | Variable, generally weak (< 1-2) | researchgate.net |
| C-F...F-C | Variable | 0.26 - 29.64 (context-dependent) | acs.orgresearchgate.net |
Academic and Industrial Applications of 1,7 Heptanediol, 4,4 Difluoro As a Key Chemical Intermediate
Precursor in Fluoropolymer and High-Performance Material Synthesis
1,7-Heptanediol, 4,4-difluoro- is a valuable monomer for incorporation into various polymer backbones. The strategic placement of the electron-rich fluorine atoms provides a combination of flexibility from the heptane (B126788) chain and the specialized properties associated with fluorination, such as thermal stability and hydrophobicity.
Fluorinated polyurethanes (FPUs) are a class of high-performance polymers that benefit from the unique properties of fluorine. researchgate.net 1,7-Heptanediol, 4,4-difluoro- can be integrated into polyurethane structures as a chain extender or as part of a fluorinated polyol soft segment. In the synthesis of polyurethanes, diols react with diisocyanates to form the characteristic urethane (B1682113) linkages. nih.gov The inclusion of this difluorinated diol into the polymer matrix has profound effects on the final properties of the material.
The strong carbon-fluorine (C-F) bonds enhance the thermal and chemical stability of the resulting polyurethane. researchgate.net The CF2 group can influence the microphase separation between the hard and soft segments of the polyurethane, which is a key determinant of the material's mechanical properties. bohrium.com The thermodynamic incompatibility between the fluorinated segments and the non-fluorinated segments can lead to a more defined phase separation, impacting properties like elasticity and toughness. bohrium.com Furthermore, fluorinated segments tend to migrate to the polymer-air interface, which significantly lowers the surface energy of the material. nih.gov
Below is a table summarizing the expected influence of incorporating 1,7-Heptanediol, 4,4-difluoro- into a polyurethane backbone compared to its non-fluorinated counterpart, 1,7-Heptanediol.
| Property | Expected Impact of 4,4-difluoro- Integration | Rationale |
| Thermal Stability | Increased | High bond energy of the C-F bond. researchgate.net |
| Chemical Resistance | Increased | The CF2 group shields the polymer chain from chemical attack. |
| Surface Energy | Decreased | Migration of low-energy fluorinated segments to the surface. nih.gov |
| Hydrophobicity/Oleophobicity | Increased | Low surface energy repels water and oils. bohrium.com |
| Glass Transition Temp. (Tg) | Potentially Lowered | The CF2 group can increase chain flexibility compared to some other fluorinated monomers, potentially lowering the Tg of the soft segment. nih.gov |
| Mechanical Strength | Modified | Altered microphase separation can impact tensile strength and elongation. bohrium.com |
The ability to control surface properties is critical in applications ranging from biomedical devices to protective coatings. The incorporation of 1,7-Heptanediol, 4,4-difluoro- is a strategic method for designing polymers with precisely tailored surfaces. As noted, fluorinated chain segments have a strong tendency to self-segregate at the polymer-air interface to minimize surface energy. nih.gov
This phenomenon is exploited to create surfaces that are highly hydrophobic and oleophobic without altering the bulk properties of the polymer. For example, in the field of coatings, adding a small amount of a polymer containing 1,7-Heptanediol, 4,4-difluoro- can render a surface resistant to weathering, fouling, and graffiti. mdpi.com The seven-carbon chain of the diol provides sufficient flexibility for the fluorinated moiety to orient itself effectively at the surface. This approach is more efficient and cost-effective than creating a fully fluorinated polymer.
Building Block for the Synthesis of Complex Fluorinated Organic Molecules
Beyond polymer science, 1,7-Heptanediol, 4,4-difluoro- serves as a versatile starting material for introducing the difluoromethylene group into a variety of organic structures. The two primary alcohol groups provide convenient handles for synthetic transformations.
The hydroxyl groups of 1,7-Heptanediol, 4,4-difluoro- can be readily converted into other functional groups. For instance, reaction with hydrobromic acid can produce 1,7-dibromo-4,4-difluoroheptane, a useful alkylating agent for introducing the difluorinated seven-carbon chain into other molecules. This mirrors the synthesis of 1,7-dibromoheptane (B124887) from the non-fluorinated diol. asianpubs.org
Furthermore, the diol can be a precursor to more complex structures like difluorinated halohydrins. While not a direct transformation, related methodologies show the importance of difluorinated intermediates. For example, difluoroenolates can react with α-haloketones to produce difluorinated halohydrins under mild conditions. nih.govnih.gov The diol could potentially be oxidized to a corresponding ketone or other carbonyl derivative, which could then participate in similar synthetic pathways. Halohydrins are valuable intermediates in the synthesis of fine chemicals and natural products. nih.govnih.gov
Potential Derivatives of 1,7-Heptanediol, 4,4-difluoro-:
1,7-Dihalo-4,4-difluoroheptanes (X = Cl, Br, I): Useful bifunctional alkylating agents.
4,4-Difluoroheptane-1,7-dicarboxylic acid: A monomer for polyesters and polyamides.
1,7-Diazido-4,4-difluoroheptane: Precursor for click chemistry reactions or synthesis of diamines.
4,4-Difluoro-1,7-dialdehyde: Intermediate for various condensation reactions.
The selective introduction of fluorine can significantly enhance the efficacy of pharmaceuticals and agrochemicals. The compound 1,7-Heptanediol, 4,4-difluoro- provides a pre-built C7 scaffold containing the important CF2 motif. This is advantageous in multi-step syntheses, as it avoids the often harsh conditions required for direct fluorination later in a synthetic route. nih.gov
The use of such building blocks is a cornerstone of modern organic synthesis, allowing for the efficient and predictable assembly of complex target molecules. mdpi.com The difluoromethylene group is a bioisostere for ether oxygen atoms or carbonyl groups, and its incorporation can improve metabolic stability and binding affinity. Therefore, molecules derived from 1,7-Heptanediol, 4,4-difluoro- are of significant interest in drug discovery and development.
Role in Specialized Solvent and Reaction Media Design for Fluorinated Systems
Fluorinated solvents possess unique properties, including high density, low polarity, and the ability to form distinct phases with common organic solvents and water. sigmaaldrich.com These characteristics are exploited in specialized applications such as biphasic catalysis and purification of fluorinated compounds.
While not a solvent in the traditional sense, 1,7-Heptanediol, 4,4-difluoro-, and similar fluorinated diols can act as components in the design of advanced reaction media. Their hydroxyl groups can engage in hydrogen bonding, while the fluorinated alkyl segment can create fluorous domains. This amphiphilic nature can be used to solubilize reagents in fluorous media or to act as a phase-transfer catalyst in biphasic systems. The development of "green" or sustainable fluorination reactions often relies on finding suitable solvents and media that can be recycled and are less toxic than traditional polar aprotic solvents. wpmucdn.com
Future Directions and Emerging Research Avenues for 1,7 Heptanediol, 4,4 Difluoro
Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Diols
The synthesis of fluorinated organic compounds has traditionally relied on methods that often employ hazardous reagents and generate significant waste. The development of green and sustainable synthetic routes to fluorinated diols, including 1,7-Heptanediol, 4,4-difluoro-, is a critical area of future research.
Traditional fluorination methods, such as the Swarts reaction which uses antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (B91410) (HF), present considerable environmental and safety challenges. researchgate.net Similarly, the Balz-Schiemann reaction, a common method for introducing fluorine into aromatic rings, involves potentially explosive diazonium salts. researchgate.net The manufacturing of organofluorine compounds often begins with the mining of fluorspar (calcium fluoride), which is a finite resource, and its conversion to hydrogen fluoride, an energy-intensive process. rsc.orgnih.gov
Emerging research focuses on overcoming these limitations by developing more environmentally benign and efficient fluorination strategies. Key areas of development include:
Nucleophilic Fluorination with Safer Reagents: A primary goal is to replace hazardous fluoride sources with safer alternatives. The use of potassium fluoride (KF) in solid-state reactions, potentially facilitated by mechanochemistry, offers a promising avenue to reduce solvent waste and avoid harsh reaction conditions. invex.de
Catalytic Fluorination: The development of catalytic methods for fluorination can significantly improve atom economy and reduce waste. This includes leveraging transition metal catalysis and organocatalysis to facilitate the introduction of fluorine under milder conditions. researchgate.net
Flow Chemistry: Continuous flow reactors offer enhanced safety and control over highly exothermic fluorination reactions, allowing for the use of reagents that might be too hazardous for traditional batch processing.
Bio-catalysis: While still in its early stages, the use of enzymes for fluorination presents a highly sustainable long-term goal, offering unparalleled selectivity under mild, aqueous conditions.
The pursuit of these green methodologies will be essential for the environmentally responsible production of 1,7-Heptanediol, 4,4-difluoro- and other valuable fluorinated diols.
Exploration of Advanced Catalytic Systems for Chemo-, Regio-, and Stereoselective Functionalization
The two hydroxyl groups of 1,7-Heptanediol, 4,4-difluoro- offer multiple sites for further chemical modification. However, achieving selective functionalization of one hydroxyl group over the other, or controlling the stereochemistry of subsequent reactions, presents a significant challenge. Advanced catalytic systems are poised to play a pivotal role in unlocking the synthetic potential of this and other fluorinated diols.
The selective functionalization of diols is a persistent challenge in organic synthesis due to the similar reactivity of the hydroxyl groups. researchgate.net Organocatalysis has emerged as a powerful tool for achieving regioselective functionalization of diols through non-covalent interactions that can differentiate between sterically and electronically distinct hydroxyl groups. researchgate.net For a molecule like 1,7-Heptanediol, 4,4-difluoro-, the electronic influence of the gem-difluoro group could be exploited by appropriately designed catalysts to achieve selective reactions at either the proximal or distal hydroxyl group.
Future research in this area will likely focus on:
Transition Metal Catalysis: Transition metal catalysts, particularly those based on palladium, nickel, and copper, have shown remarkable efficacy in C-F bond activation and functionalization. bohrium.comnih.gov While the C-F bonds in 1,7-Heptanediol, 4,4-difluoro- are generally stable, catalytic systems could be developed to selectively activate C-H bonds at specific positions along the carbon chain, guided by the electronic influence of the fluorine atoms.
Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and environmentally friendly approach to generate reactive intermediates that can participate in a wide range of chemical transformations. invex.de This methodology could be employed for the selective functionalization of the hydroxyl groups or for C-H functionalization at other positions in the molecule.
Enantioselective Catalysis: For the synthesis of chiral derivatives of 1,7-Heptanediol, 4,4-difluoro-, the development of enantioselective catalytic methods will be crucial. This could involve the use of chiral catalysts to differentiate between the two prochiral hydroxyl groups or to control the stereochemistry of reactions at other sites in the molecule. researchgate.net
The ability to precisely control the chemo-, regio-, and stereoselectivity of reactions involving 1,7-Heptanediol, 4,4-difluoro- will be essential for its use in the synthesis of complex molecules with tailored properties.
Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of flexible molecules like 1,7-Heptanediol, 4,4-difluoro-. researchgate.netnih.gov These studies can predict the most stable conformations and the energy barriers between them, providing insights into how the molecule will behave in solution and interact with other molecules or catalysts. The fluorine atoms, with their high electronegativity, can engage in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can significantly influence the molecule's shape and reactivity. researchgate.netbiointerfaceresearch.com
An integrated experimental and computational approach could explore:
Conformational Analysis: Combining experimental techniques like NMR spectroscopy with computational modeling to determine the preferred conformations of 1,7-Heptanediol, 4,4-difluoro- and its derivatives in different solvents. invex.deresearchgate.net
Electronic Effects: Quantifying the electron-withdrawing inductive effect of the gem-difluoro group on the acidity of the hydroxyl protons and the reactivity of adjacent carbon atoms. researchgate.netnih.gov Computational tools can map the electrostatic potential surface of the molecule, highlighting regions of positive and negative charge that are susceptible to nucleophilic or electrophilic attack. nih.gov
Reaction Mechanisms: Using computational chemistry to model the transition states of potential reactions, thereby predicting the most likely reaction pathways and explaining observed selectivities. bohrium.com This can accelerate the development of new synthetic methods by allowing for the in silico screening of catalysts and reaction conditions.
A deeper understanding of the fundamental structure-reactivity relationships of 1,7-Heptanediol, 4,4-difluoro- will guide its rational application in materials science and organic synthesis.
Expansion of Applications in Novel Materials Design and Advanced Organic Synthesis
The unique properties conferred by the gem-difluoro group make 1,7-Heptanediol, 4,4-difluoro- an attractive building block for the design of novel materials and as a synthon in advanced organic synthesis.
In the realm of materials science , fluorinated diols are valuable monomers for the synthesis of high-performance polymers such as polyurethanes. bohrium.comnih.gov The incorporation of fluorine can enhance several key properties:
Thermal and Chemical Stability: The high strength of the C-F bond can lead to polymers with improved resistance to heat and chemical degradation. researchgate.net
Hydrophobicity and Oleophobicity: The low surface energy of fluorinated segments can impart water and oil repellency to the resulting materials, which is desirable for coatings and textiles. bohrium.comrsc.org
Biocompatibility: Fluorinated polyurethanes have shown promise in biomedical applications due to their good biocompatibility and resistance to degradation in biological environments. researchgate.netbohrium.com
1,7-Heptanediol, 4,4-difluoro- could be used as a chain extender or as a component of the soft segment in polyurethane synthesis to create materials with tailored properties. nih.gov Furthermore, the specific placement of the difluoro group could influence the liquid crystalline properties of derived molecules, opening up possibilities in the design of novel liquid crystal materials with unique dielectric and optical properties. rsc.orgbiointerfaceresearch.commdpi.com
In advanced organic synthesis , gem-difluorinated compounds are valuable building blocks due to the ability of the CF₂ group to act as a bioisostere for other functional groups, such as ethers or carbonyls. chemrxiv.org 1,7-Heptanediol, 4,4-difluoro- could serve as a versatile synthon for the synthesis of complex fluorinated molecules with potential applications in medicinal chemistry and agrochemistry. The two hydroxyl groups provide handles for the introduction of further functionality, while the gem-difluoro group can be used to modulate the physicochemical properties of the target molecule, such as its lipophilicity and metabolic stability. nih.govacs.org
The table below summarizes the potential applications of 1,7-Heptanediol, 4,4-difluoro- and related fluorinated compounds.
| Application Area | Potential Use of 1,7-Heptanediol, 4,4-difluoro- | Desired Properties Conferred by Fluorine |
| Polymer Chemistry | Monomer (chain extender) for polyurethanes | Enhanced thermal and chemical stability, hydrophobicity, biocompatibility |
| Materials Science | Precursor for liquid crystals | Modified dielectric anisotropy, altered mesophase behavior |
| Medicinal Chemistry | Synthetic building block for bioactive molecules | Bioisosteric replacement of other functional groups, improved metabolic stability and lipophilicity |
| Agrochemistry | Scaffold for novel pesticides and herbicides | Increased biological activity and environmental persistence |
Future research will undoubtedly uncover new and exciting applications for this and other strategically fluorinated molecules, further expanding the impact of organofluorine chemistry on science and technology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for introducing fluorine atoms into diols like 4,4-difluoro-1,7-heptanediol, and what challenges arise in achieving high yields?
- Fluorination strategies for diols often involve halogenation of precursor molecules (e.g., β-ketoacid esters) followed by hydrolysis. For example, hydrolysis of fluorinated esters under acidic conditions can yield fluorinated carbonyl compounds, though side reactions may reduce purity . Key challenges include optimizing reaction parameters (acid concentration, temperature) and post-synthesis purification to isolate the target compound.
Q. How can thermal and crystallographic properties of 4,4-difluoro-1,7-heptanediol be systematically characterized?
- Techniques such as differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are critical. DSC identifies phase transitions (e.g., melting points, glass transitions), while XRD reveals crystalline lattice modifications induced by fluorine substitution. For instance, fluorination in analogous compounds alters polymer crystallinity and thermal stability .
Advanced Research Questions
Q. How does fluorination at the 4,4-positions influence the liquid crystalline behavior of polymers derived from 1,7-heptanediol?
- Fluorine atoms increase polarity and steric effects, potentially enhancing mesophase stability in liquid crystalline polymers. Comparative studies between non-fluorinated and fluorinated analogs (e.g., via polarized optical microscopy or rheology) can elucidate structural impacts. Prior work on viologen polymers with fluorinated diols suggests improved alignment and thermal tolerance .
Q. What methodologies are effective for studying the interaction of fluorinated diols with cellular biomolecular condensates (e.g., GR foci)?
- Fluorescence recovery after photobleaching (FRAP) assays, as demonstrated in studies using 1,7-heptanediol, can track dynamic molecular exchange in condensates. Fluorination may alter hydrophobicity or solubility, necessitating adjustments in experimental conditions (e.g., osmolarity buffers) .
Q. How does substituting 1,7-heptanediol with its 4,4-difluoro derivative affect the physicochemical properties of polyprodrug micelles or copolyesters?
- In polycondensation reactions, fluorinated diols may enhance hydrophobicity or ROS responsiveness. For example, micelles using 1,7-heptanediol as a coupling agent show pH-dependent drug release; fluorination could modify degradation kinetics or biocompatibility . Comparative studies via dynamic light scattering (DLS) and cytotoxicity assays are recommended.
Data Contradiction and Optimization
Q. How should researchers resolve discrepancies in reported yields for fluorinated diol synthesis via ester hydrolysis?
- Contradictions often arise from variations in reaction conditions (e.g., acid type, temperature). Systematic optimization, including fractional distillation or chromatography for purification, can improve reproducibility. Evidence from analogous syntheses highlights the importance of post-treatment steps (e.g., neutralization) to minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
